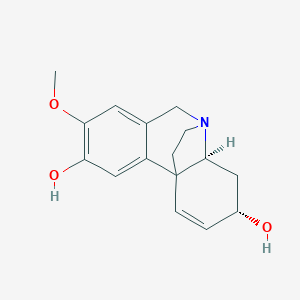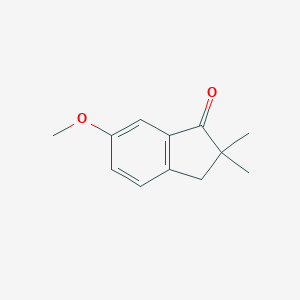
6-Methoxy-2,2-dimethyl-1-indanone
Übersicht
Beschreibung
6-Methoxy-2,2-dimethyl-1-indanone, commonly known as 6-MOMI, is an organic compound belonging to the indanone family of compounds. It is a colorless, crystalline solid that has a melting point of 135°C and a boiling point of 238°C. 6-MOMI is a versatile compound that has been used in various scientific research applications, including as a reactant in organic synthesis and as a tool for studying biochemical and physiological pathways.
Wissenschaftliche Forschungsanwendungen
Biomass Degradation :
- Energetic characterization of indanone derivatives, including 6-Methoxy-2,2-dimethyl-1-indanone, has been conducted using calorimetric techniques and computational methodologies. These compounds are involved in biomass degradation, and their enthalpies of combustion and sublimation have been determined. This research provides insights into the molecular structures and energetic effects of substitutions in the indanone structure (Silva, Lima, & Ribeiro da Silva, 2018).
Synthetic Chemistry Applications :
- Various synthetic approaches and methodologies have been developed involving 6-Methoxy-2,2-dimethyl-1-indanone. These include new syntheses of intermediates for the production of illudalanes, investigations into the conversion of indanones into carbostyrils, and the preparation of indanones by intramolecular acylation. These studies contribute to the advancement of synthetic routes and methodologies in organic chemistry (Girija, Shanker, & Rao, 1991; Torisawa, Nishi, & Minamikawa, 2003; Womack, Angeles, Fanelli, & Heyer, 2007).
Medicinal Chemistry and Alzheimer's Disease Research :
- Research on 6-Methoxy-indanone derivatives has shown their potential as probes for β-amyloid plaques in Alzheimer's disease. Certain derivatives exhibited significant binding abilities and high binding affinities to β-amyloid aggregates, suggesting their use in imaging and detection of Alzheimer's disease (Nan, Gan, Wang, Qiao, Wang, & Zhou, 2016).
Eigenschaften
IUPAC Name |
6-methoxy-2,2-dimethyl-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-8-4-5-9(14-3)6-10(8)11(12)13/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXFFWSSQPGDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435270 | |
| Record name | 6-methoxy-2,2-dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,2-dimethyl-1-indanone | |
CAS RN |
124688-07-9 | |
| Record name | 6-methoxy-2,2-dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)
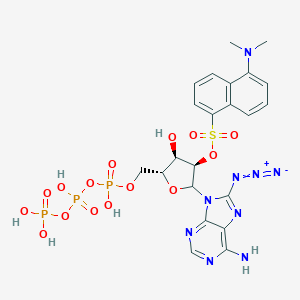




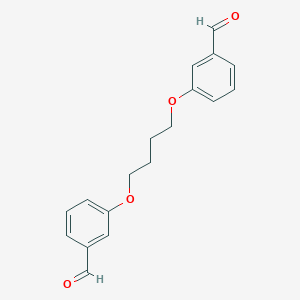
![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
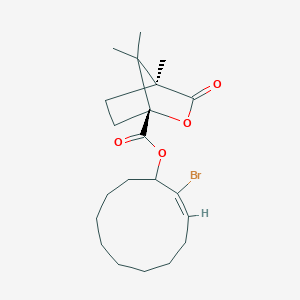
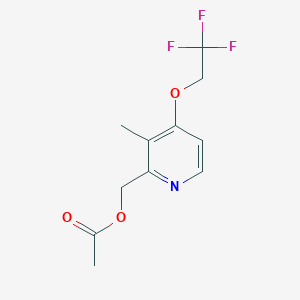
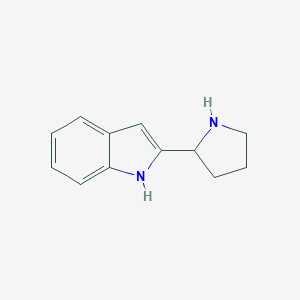
![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
